molecular formula C23H20N2O B5741254 N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide

N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide

Cat. No. B5741254
M. Wt: 340.4 g/mol
InChI Key: DBGXBMFQWUWLME-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide (DMN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as naphthamides, which are characterized by the presence of a naphthalene ring system and an amide functional group. DMN has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide functions as a fluorescent probe by binding to specific amino acid residues within a protein. The resulting complex emits a fluorescent signal when excited by a specific wavelength of light. The binding of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide to a protein can also induce conformational changes, which can be monitored using techniques such as fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide is its ability to selectively label specific amino acid residues within a protein, allowing for the visualization and tracking of protein movements within cells. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide is also highly fluorescent, allowing for sensitive detection of protein-protein interactions. However, N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has some limitations, including its potential for toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide, which could have improved properties such as increased solubility and reduced toxicity. Another area of interest is the use of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide in the development of new cancer therapies, potentially in combination with other compounds. Finally, N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide could be used in the study of other biological processes beyond protein structure and function, such as the dynamics of lipid membranes or the behavior of small molecules within cells.

Synthesis Methods

N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide can be synthesized through a multistep process involving the reaction of 4-dimethylaminonaphthalene with phosgene, followed by reaction with ammonia to form the amide functional group. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been found to be particularly useful in studying the structure and function of proteins, as well as in investigating the mechanisms of various cellular processes such as apoptosis and autophagy. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide can be used to label specific amino acid residues within a protein, allowing for the visualization and tracking of protein movements within cells.

properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-25(2)22-15-14-21(18-11-5-6-12-19(18)22)24-23(26)20-13-7-9-16-8-3-4-10-17(16)20/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGXBMFQWUWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1-carboxamide

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